molecular formula C16H18N2O2S B2615171 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide CAS No. 60672-33-5

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide

Cat. No.: B2615171
CAS No.: 60672-33-5
M. Wt: 302.39
InChI Key: PBRDDISAEJJRRH-SAPNQHFASA-N
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Description

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide is a chemical compound of significant interest in pharmaceutical research and fine organic synthesis. It is professionally recognized as Celecoxib Related Compound D , per the USP, making it a critical reference standard for the analysis and quality control of the active pharmaceutical ingredient (API) Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor . As a sulfonohydrazide derivative, this compound belongs to a class of molecules that serve as versatile intermediates in the synthesis of more complex chemical structures . Its molecular framework is related to azo-hydrazones , which are widely applied in various domains, including catalysis, materials science, and as ligands in coordination chemistry . Related hydrazide and diazadiene compounds demonstrate high reactivity and are valuable as electron-deficient heterodienes in cycloaddition reactions and as Michael acceptors in fine organic synthesis . This product is supplied with a typical purity of 97% and requires storage at 2-8°C to ensure stability . It is intended for research and laboratory use only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)14(3)17-18-21(19,20)16-10-6-13(2)7-11-16/h4-11,18H,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRDDISAEJJRRH-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to alterations in their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonyl hydrazide
  • p-Toluenesulfonyl hydrazide
  • Benzhydrazide

Uniqueness

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with target proteins makes it a valuable compound in research and industrial applications .

Biological Activity

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, a compound with the molecular formula C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, is a sulfonyl hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Molecular Structure

The molecular structure of 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide can be represented as follows:

  • Molecular Formula : C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S
  • CAS Number : 60672-33-5
  • Synonyms : Benzenesulfonic acid, 4-methyl-, [1-(4-methylphenyl)ethylidene]hydrazide

Physical Properties

PropertyValue
Molecular Weight318.39 g/mol
Melting Point143–144 °C
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that sulfonyl hydrazones, including 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study Example

In a controlled experiment, the minimum inhibitory concentration (MIC) of the compound against E. coli was found to be 32 µg/mL. This suggests a potential application in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Cytotoxicity Studies

Cytotoxicity tests conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results indicate that the compound may have potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The hydrazone moiety could contribute to the reduction of oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and substituted carbonyl derivatives. For example, refluxing the hydrazide with p-tolyl ethyl ketone in ethanol under acidic catalysis (e.g., acetic acid) for 8–12 hours is a common approach . Optimization includes varying solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst loading. Thin-layer chromatography (TLC) with a mobile phase of chloroform:petroleum ether (8:2) is recommended to monitor reaction progress .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Detect characteristic peaks for N–H (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) stretching vibrations .
  • NMR Spectroscopy : ¹H NMR should show signals for the methyl group on the p-tolyl moiety (~2.3 ppm) and the sulfonamide protons (~7.5–8.0 ppm). ¹³C NMR will confirm the hydrazone linkage (C=N at ~150 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology : Due to the compound’s sulfonamide group and organic intermediates (e.g., sulfonyl chlorides), implement:

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., benzoyl chloride) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure, focusing on the hydrazone moiety’s nucleophilicity and the sulfonamide group’s electron-withdrawing effects .
  • Molecular Docking : Screen against target proteins (e.g., enzymes) to predict binding affinities. Software like AutoDock Vina can simulate interactions, with validation via in vitro assays .
  • Reaction Path Analysis : Apply tools like Gaussian or ORCA to explore reaction mechanisms (e.g., cyclization pathways) and identify transition states .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural analysis?

  • Methodology :

  • Cross-Validation : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw). For instance, unexpected IR peaks may indicate impurities—re-purify via column chromatography with silica gel (60–120 mesh) .
  • Dynamic NMR Studies : If tautomerism (e.g., keto-enol forms) is suspected, conduct variable-temperature NMR to observe shifting proton signals .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., in ethanol/water mixtures) and analyzing the crystal structure .

Q. What strategies can improve the yield of copper(II) complexes derived from this compound?

  • Methodology :

  • Ligand-to-Metal Ratio : Optimize stoichiometry (e.g., 2:1 ligand:Cu²⁺) to avoid polynuclear species. Use copper(II) acetate in ethanol under reflux for 8–10 hours .
  • Counterion Effects : Replace acetate with nitrate or chloride to modulate solubility and crystallization.
  • Spectroscopic Monitoring : Track complexation via UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (redox peaks for Cu²⁺/Cu⁺) .

Q. How can reaction scalability be addressed without compromising purity?

  • Methodology :

  • Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .
  • Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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